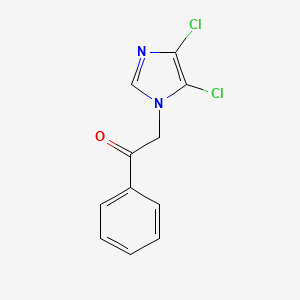

2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one

Descripción

2-(4,5-Dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one is a substituted imidazole derivative characterized by a dichlorinated imidazole ring linked to a phenyl ketone group via an ethanone bridge. This compound belongs to a broader class of imidazole-based molecules, which are widely studied for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The phenyl ethanone moiety contributes to lipophilicity, which may affect solubility and membrane permeability .

Propiedades

IUPAC Name |

2-(4,5-dichloroimidazol-1-yl)-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c12-10-11(13)15(7-14-10)6-9(16)8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEBKXDIFSSPMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=NC(=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one typically involves the reaction of 4,5-dichloroimidazole with a suitable phenylethanone derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions

2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics.

Anticancer Properties

Recent investigations have highlighted the compound's ability to induce apoptosis in cancer cells. In vitro studies demonstrated that it could inhibit cell proliferation in several cancer lines, including breast and colon cancer cells, by disrupting cellular signaling pathways involved in growth and survival .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases associated with cancer progression, which could lead to the development of targeted therapies .

Agricultural Applications

Pesticide Development

The unique structure of this compound makes it suitable for use as a pesticide. Its efficacy against specific pests has been documented, suggesting potential for incorporation into agricultural pest management strategies .

Fungicide Properties

In addition to its antibacterial properties, the compound is being explored as a fungicide. Preliminary studies indicate that it can effectively control fungal pathogens that affect crops, thus contributing to sustainable agriculture practices .

Data Tables

The following table summarizes key research findings related to the applications of this compound:

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts at concentrations as low as 50 µg/mL, demonstrating its potential as a new antibacterial agent.

Case Study 2: Cancer Cell Proliferation

In vitro experiments assessed the impact of this compound on MCF7 (breast cancer) and HT29 (colon cancer) cell lines. The compound was found to reduce cell viability by over 70% at higher concentrations (100 µM), suggesting strong anticancer activity.

Mecanismo De Acción

The mechanism of action of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one and analogous imidazole derivatives:

Structural and Electronic Differences

- Electron-Withdrawing vs. Electron-Donating Groups : The dichloro substituents in the target compound increase electrophilicity at the imidazole ring compared to methyl or nitro groups in analogues like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole. This may enhance reactivity in nucleophilic aromatic substitution reactions .

- Heterocyclic Modifications: The oxadiazole-thioether derivative (from –6) introduces a second heterocycle, which improves planarity and π-π interactions, as confirmed by X-ray crystallography using SHELXL .

Actividad Biológica

2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one, also known as 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one, is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C11H8Cl2N2O

- Molecular Weight : 255.1 g/mol

- CAS Number : 175202-67-2

Synthesis

The synthesis of this compound typically involves the reaction of 4,5-dichloroimidazole with phenylethanone under specific conditions. The general synthetic route can be summarized as follows:

- Preparation of 4,5-Dichloroimidazole : This is typically achieved through halogenation reactions.

- Reaction with Phenylethanone : The compound is synthesized by reacting the imidazole derivative with phenylethanone in the presence of a base and solvent.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

Antimicrobial Activity

A study by Jain et al. demonstrated that derivatives of imidazole, including this compound, exhibit potent antimicrobial properties against several bacterial strains. The zone of inhibition was measured using the cylinder well diffusion method.

| Compound | E. coli (mm) | P. aeruginosa (mm) | B. subtilis (mm) |

|---|---|---|---|

| 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethanone | 20 | 22 | 22 |

| Streptomycin (Control) | 28 | 32 | 31 |

This table illustrates the effectiveness of the compound compared to a standard antibiotic, indicating its potential as an antimicrobial agent .

Antifungal Activity

In addition to antibacterial properties, the compound has also shown antifungal activity against species such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were determined in various studies to assess its efficacy against these pathogens.

Cytotoxicity and Antitumor Properties

Research has indicated that imidazole derivatives can exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases. In vitro studies have shown that 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethanone effectively reduces cell viability in various cancer cell lines.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal metabolism.

- Receptor Modulation : Potential modulation of receptors involved in inflammatory pathways or cancer cell proliferation.

Case Studies and Research Findings

A review published in Nature Reviews highlighted numerous studies focusing on imidazole derivatives and their therapeutic potentials across various fields:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves a two-step process:

- Step 1 : Reacting a substituted 2-bromo-1-phenylethanone with 1H-imidazole in dimethylformamide (DMF) to form the imidazole-substituted ethanone intermediate .

- Step 2 : Reducing the ketone group using sodium borohydride (NaBH₄) in methanol to yield the final alcohol derivative.

- Critical Parameters : Solvent choice (polar aprotic solvents like DMF enhance nucleophilic substitution), reaction temperature (60–80°C optimizes imidazole activation), and stoichiometric ratios (excess imidazole ensures complete substitution). Purity (>95%) is confirmed via HPLC or NMR .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure and purity of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (XRD) : Resolves dihedral angles between aromatic rings (e.g., 1.30° in related imidazole derivatives) and hydrogen-bonding networks (e.g., O–H⋯N interactions forming chains) .

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., imidazole protons at δ 7.2–8.1 ppm and phenyl protons at δ 7.3–7.6 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 295) confirm molecular weight .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance stereoselectivity during imidazole ring substitution?

- Methodological Answer :

- Base-Promoted Conditions : Use K₂CO₃ or DBU in acetonitrile to stabilize transition states and favor cis-substitution .

- Solvent Effects : Polar solvents (e.g., DMF) increase nucleophilicity of imidazole, while non-polar solvents (e.g., toluene) may favor alternative conformers .

- Catalytic Additives : Transition-metal-free systems (e.g., iodine) can reduce side reactions and improve regioselectivity .

Q. What experimental strategies resolve contradictions in reported antifungal efficacy data across studies?

- Methodological Answer :

- Standardized Bioassays : Use CLSI M27/M38 protocols for Candida species, with consistent inoculum sizes (1–5 × 10³ CFU/mL) and incubation times (48–72 hours) .

- Purity Validation : Confirm compound purity via HPLC (>98%) to rule out impurities affecting bioactivity .

- Structural Analog Testing : Compare activity of derivatives (e.g., biphenyl esters vs. alkyl chains) to identify pharmacophore requirements .

Q. How should environmental fate studies be designed to assess abiotic degradation pathways under varying pH and UV conditions?

- Methodological Answer :

- Controlled Laboratory Systems : Expose the compound to UV light (254 nm) in photoreactors and monitor degradation kinetics via LC-MS. Adjust pH (3–10) to assess hydrolysis .

- Degradation Product Identification : Use high-resolution mass spectrometry (HRMS) to detect intermediates (e.g., chlorinated byproducts) and propose degradation mechanisms .

Q. Which computational methods predict cytochrome P450 interactions, and how are in vitro results validated?

- Methodological Answer :

- Molecular Docking : Simulate binding to CYP3A4/2C9 isoforms using AutoDock Vina, focusing on imidazole coordination to heme iron .

- In Vitro Validation : Conduct microsomal assays with NADPH cofactors, quantifying metabolite formation via LC-MS/MS. Compare results to docking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.